

cis-Cyclopentane-1,3-diol CAS registry number

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Compound of Interest

Compound Name: cis-Cyclopentane-1,3-diol

Cat. No.: B174023

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An In-depth Technical Guide to cis-Cyclopentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **cis-cyclopentane-1,3-diol**, a versatile chemical intermediate. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) registry number. A significant focus is placed on its synthesis, with a detailed experimental protocol for the catalytic hydrogenation of cyclopentane-1,3-dione. Quantitative data from catalyst screening studies are presented in a structured format for clarity. Furthermore, this guide explores the applications of **cis-cyclopentane-1,3-diol** in drug development, particularly its potential as a structural motif in biologically active molecules and as a scaffold for Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

cis-Cyclopentane-1,3-diol is a cycloaliphatic diol that has garnered interest as a potential bio-based building block for polymers and in the synthesis of fine chemicals.[1] Its fundamental properties are summarized in the table below.



Property	Value	Source
CAS Registry Number	16326-97-9	[2]
Molecular Formula	C5H10O2	[2]
Molecular Weight	102.13 g/mol	[2]
IUPAC Name	rel-(1R,3S)-cyclopentane-1,3- diol	
Synonyms	(1R,3S)-cyclopentane-1,3-diol, cis-(1R,3S)-cyclopentane-1,3- diol	[2]
Appearance	Colorless thixotropic substance (at 20 °C)	[1]

Synthesis of cis-Cyclopentane-1,3-diol

The primary route for the synthesis of cyclopentane-1,3-diol is the hydrogenation of cyclopentane-1,3-dione.[1] This method has been systematically studied to optimize yield and control the diastereoselectivity, favoring the cis-isomer.

Catalytic Hydrogenation of Cyclopentane-1,3-dione

The catalytic hydrogenation of cyclopentane-1,3-dione over a ruthenium-on-carbon (Ru/C) catalyst has been shown to be an effective method for producing **cis-cyclopentane-1,3-diol**. The reaction proceeds through the intermediate 3-hydroxycyclopentanone. The choice of catalyst is crucial, as other common hydrogenation catalysts like Palladium (Pd/C), Platinum (Pt/C), and Rhodium (Rh/C) tend to promote undesired dehydration reactions, leading to byproducts such as cyclopentanone and cyclopentanol.[1]

Experimental Protocol: Hydrogenation with Ru/C Catalyst

The following protocol is adapted from a systematic study on the hydrogenation of cyclopentane-1,3-dione.[1]



Materials:

- Cyclopentane-1,3-dione
- 5% Ru/C catalyst
- Isopropanol (solvent)
- · High-pressure autoclave with magnetic stirring
- Hydrogen gas (H₂)
- Nitrogen gas (N₂) for purging

Procedure:

- Charge a high-pressure autoclave with cyclopentane-1,3-dione (e.g., 10 wt% in isopropanol) and the 5% Ru/C catalyst (e.g., 5 wt% with respect to the substrate).
- Add isopropanol as the solvent.
- Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
- Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously.
- Maintain the reaction conditions until complete conversion of the starting material is observed (monitoring by GC-FID is recommended).
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product,
 which is a mixture of cis- and trans-cyclopentane-1,3-diol. The cis/trans ratio is typically



around 7:3 under these conditions.[1]

• The pure cis-isomer can be obtained through fractional distillation.[1]

Catalyst Performance Data

The selection of the catalyst significantly impacts the yield of cyclopentane-1,3-diol and the formation of dehydration byproducts. The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of cyclopentane-1,3-dione.

Catalyst	Support	Temperat ure (°C)	Pressure (bar H ₂)	Conversi on (%)	Yield of Cyclopen tane-1,3- diol (%)	Yield of Dehydrati on Products (%)
5% Ru	Carbon	100	50	100	69	4
5% Rh	Carbon	100	50	Incomplete	Low	High
5% Pd	Carbon	100	50	Incomplete	Low	High
5% Pt	Carbon	100	50	Incomplete	Low	High
5% Ru	Al2O3	100	50	100	Lower than Ru/C	Not specified

Data adapted from a comparative guide on catalytic systems for 1,3-cyclopentanedione hydrogenation.

Synthesis Workflow Diagram





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Caption: Experimental workflow for the catalytic hydrogenation of cyclopentane-1,3-dione.

Applications in Drug Development

The **cis-cyclopentane-1,3-diol** scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. This motif is present in a variety of biologically active natural and non-natural products, including prostaglandins and certain diterpenes.[3]

Precursor to Bioactive Molecules

The enantioselective synthesis of functionalized cis-1,3-cyclopentanediol derivatives provides access to chiral building blocks for the total synthesis of complex natural products.[3] The diol functionality allows for further chemical modifications and the introduction of diverse substituents, making it a versatile starting material for creating libraries of compounds for drug discovery.

Potential as a PROTAC Linker Scaffold

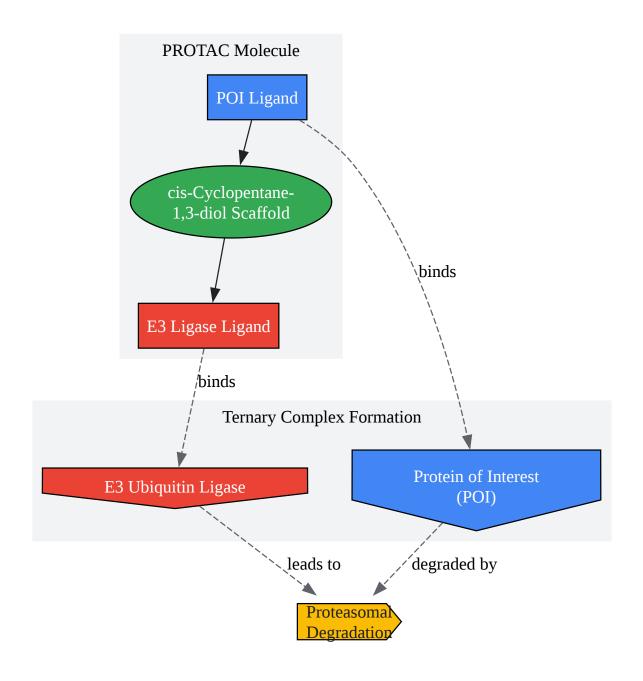
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

While common linkers are often flexible polyethylene glycol (PEG) or alkyl chains, there is growing interest in more rigid and conformationally constrained linkers to improve the potency and selectivity of PROTACs. The rigid cyclic structure of **cis-cyclopentane-1,3-diol** makes it an attractive candidate for a linker scaffold. The two hydroxyl groups can be functionalized to attach the POI and E3 ligase ligands, providing a well-defined spatial arrangement.

Logical Relationship for PROTAC Design

The diagram below illustrates the conceptual design of a PROTAC incorporating a **cis-cyclopentane-1,3-diol** linker.





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